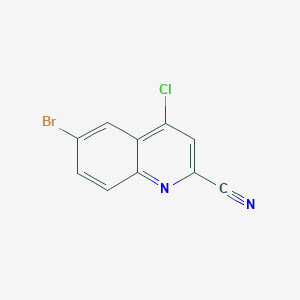

6-Bromo-4-chloroquinoline-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloroquinoline-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClN2/c11-6-1-2-10-8(3-6)9(12)4-7(5-13)14-10/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJYCKMJNBYSAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CC(=C2C=C1Br)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 6 Bromo 4 Chloroquinoline 2 Carbonitrile

Nucleophilic Substitution Reactions on the Halogen Substituents

The quinoline (B57606) ring is an electron-deficient system, particularly at the C-2 and C-4 positions, due to the electron-withdrawing effect of the heterocyclic nitrogen atom. This electronic property significantly influences the reactivity of the halogen substituents.

The chlorine atom at the C-4 position of the quinoline nucleus is exceptionally labile and highly susceptible to nucleophilic aromatic substitution (SNAr). Its reactivity is significantly greater than that of halogens on the benzene (B151609) portion of the ring system. researchgate.net This enhanced reactivity is attributed to the stabilization of the Meisenheimer complex intermediate by the adjacent nitrogen atom.

A wide array of nucleophiles can readily displace the C-4 chloro group under relatively mild conditions. Common nucleophilic substitution reactions include:

Amination: Reaction with primary and secondary amines (aliphatic or aromatic) to yield 4-aminoquinoline (B48711) derivatives.

Alkoxylation/Aryloxylation: Substitution with alkoxides or phenoxides to form 4-ether-substituted quinolines.

Thiolation: Displacement by thiols or thiophenols to produce 4-thioether quinolines.

Azidation: Reaction with sodium azide (B81097) to introduce a 4-azido group, which can be further transformed into other nitrogen-containing functionalities. mdpi.com

The reactivity of 4-chloroquinolines can be influenced by substituents on the quinoline ring and the nature of the nucleophile. researchgate.net Acid or base catalysis can also play a significant role in these substitution reactions. researchgate.net For instance, studies on similar 4-chloroquinoline (B167314) systems have demonstrated successful substitutions with various nucleophiles, highlighting the synthetic utility of this position. mdpi.comresearchgate.net

Table 1: Representative Nucleophilic Substitution Reactions at the C-4 Position of Chloroquinolines

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Amine | Piperidine | 4-(Piperidin-1-yl)quinoline | researchgate.net |

| Thiol | Ethanethiol | 4-(Ethylthio)quinoline | mdpi.com |

| Azide | Sodium Azide | 4-Azidoquinoline | mdpi.com |

| Hydrazine | Hydrazine hydrate | 4-Hydrazinoquinoline | mdpi.com |

| Triazole | 1,2,4-Triazole | 4-(1H-1,2,4-triazol-1-yl)quinoline | researchgate.net |

In contrast to the C-4 chloro group, the bromo substituent at the C-6 position, located on the carbocyclic (benzene) ring, is considerably less reactive towards traditional SNAr reactions. ontosight.ai Nucleophilic displacement at this position typically requires harsh reaction conditions or activation by potent electron-withdrawing groups, such as a nitro group, situated ortho or para to the bromine atom. nih.govsemanticscholar.org

In 6-Bromo-4-chloroquinoline-2-carbonitrile, the electron-withdrawing effects of the 2-carbonitrile group and the pyridine (B92270) ring are transmitted to the C-6 position, but this activation is generally insufficient to facilitate SNAr reactions under standard conditions. Consequently, the C-6 bromo group remains largely inert to nucleophilic attack when the more reactive C-4 chloro group is present, allowing for selective reactions at the C-4 position. The primary utility of the C-6 bromo substituent lies in its application in metal-catalyzed cross-coupling reactions.

Transformations and Derivatizations of the 2-Carbonitrile Group

The carbonitrile (cyano) group at the C-2 position is a versatile functional handle that can be converted into a variety of other functionalities, significantly expanding the synthetic potential of the molecule. nih.gov

The nitrile group can undergo several fundamental transformations:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (quinoline-2-carboxylic acid) or, under controlled conditions, a primary amide (quinoline-2-carboxamide).

Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride can reduce the nitrile to a primary amine (2-aminomethylquinoline).

Addition of Nucleophiles: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.

Cycloaddition: The nitrile group can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring, yielding a 2-(1H-tetrazol-5-yl)quinoline derivative.

Table 2: Common Chemical Transformations of the Quinoline-2-carbonitrile Group

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Hydrolysis (complete) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Hydrolysis (partial) | H₂SO₄ (conc.), mild heat | Amide (-CONH₂) |

| Reduction | H₂, Pd/C or LiAlH₄ | Primary Amine (-CH₂NH₂) |

| Tetrazole Formation | NaN₃, NH₄Cl | Tetrazole ring |

| Amidoxime (B1450833) Formation | NH₂OH·HCl, Na₂CO₃ | Amidoxime (-C(NH₂)=NOH) |

The conversion of a nitrile to an amidoxime by reaction with hydroxylamine (B1172632) is a particularly relevant transformation, as demonstrated in the synthesis of related pyridinamidoximes. soton.ac.uk

Annulation reactions involve the construction of a new ring fused to an existing one. The nitrile group is a valuable participant in such reactions, often acting as an electrophilic site or a precursor to a reactive intermediate. For example, quinoline derivatives can be synthesized through cascade reactions involving a nitrile functionality. nih.gov In the context of this compound, the nitrile group could potentially be utilized in intramolecular or intermolecular cyclizations. For instance, after modification of the C-4 position with a suitable nucleophile containing an active methylene (B1212753) group, a Thorpe-Ziegler type cyclization could be envisioned to construct a new ring fused at the 2- and 3-positions. Annulation strategies are a cornerstone of heterocyclic synthesis, allowing for the rapid assembly of complex polycyclic systems. nih.gov

Cross-Coupling Reaction Chemistry

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. Both the C-4 chloro and C-6 bromo positions on the this compound scaffold are amenable to these transformations. A key principle in the functionalization of dihalogenated substrates is the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed reactions, the C-Br bond is generally more reactive than the C-Cl bond, enabling regioselective coupling.

This reactivity difference allows for a stepwise functionalization strategy:

Selective coupling at C-6: A cross-coupling reaction such as Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), or Buchwald-Hartwig (with amines or alcohols) can be performed selectively at the more reactive C-6 bromo position under carefully controlled conditions. soton.ac.uk

Subsequent coupling at C-4: The remaining chloro group at C-4 can then be coupled under more forcing conditions (e.g., higher temperatures, different ligand/catalyst systems) or after conversion to a more reactive group like an iodide or triflate.

Alternatively, the high reactivity of the C-4 chloro group towards SNAr allows for a complementary strategy where nucleophilic substitution is first performed at C-4, followed by a cross-coupling reaction at the C-6 bromo position. This orthogonal reactivity provides a high degree of control and flexibility in the synthesis of complex, polysubstituted quinoline derivatives.

Table 3: Potential Cross-Coupling Reactions and Site Selectivity

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand System | Primary Reactive Site |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, base | C-6 (Bromo) |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI, base | C-6 (Bromo) |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃, base | C-6 (Bromo) |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, BINAP, base | C-6 (Bromo) |

Palladium-Catalyzed C-C and C-N Cross-Coupling of Halogenated Quinoline Carbonitriles

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and they are exceptionally well-suited for the selective modification of dihalogenated heterocycles like this compound. A key principle governing these reactions is the greater reactivity of C-Br bonds compared to C-Cl bonds toward oxidative addition with palladium(0) catalysts. researchgate.net This inherent chemoselectivity allows for the preferential reaction at the C6-bromo position while leaving the C4-chloro position intact for subsequent transformations.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for forming C-N bonds. wikipedia.orglibretexts.orgorganic-chemistry.org Studies on the closely related substrate, 6-bromo-2-chloroquinoline, have demonstrated that selective amination can be achieved at the C6 position. nih.gov By carefully selecting the palladium catalyst, ligand, and reaction conditions, various primary and secondary amines can be coupled exclusively at the site of the aryl bromide. nih.gov This selectivity is attributed to the lower bond dissociation energy of the C-Br bond. Applying this principle to this compound, one can predictably introduce an amino group at the C6 position. The C4-chloro group, being part of the electron-deficient pyridine ring, remains available for other reactions, such as a subsequent Buchwald-Hartwig coupling under more forcing conditions or a nucleophilic aromatic substitution. wikipedia.orgnih.gov

Suzuki-Miyaura and Sonogashira Couplings: The same principle of chemoselectivity extends to C-C bond-forming reactions. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, can be used to introduce aryl or vinyl substituents at the C6 position. researchgate.netwikipedia.orglibretexts.orgresearchgate.net Similarly, the Sonogashira reaction allows for the coupling of terminal alkynes, providing access to 6-alkynylquinoline derivatives. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org The selective functionalization of the C-Br bond in dihaloquinolines via the Sonogashira reaction has been previously established. researchgate.net This sequential approach, reacting the more labile C-Br bond first, followed by reaction at the C-Cl bond, enables the controlled and divergent synthesis of complex quinoline derivatives from a single dihalogenated precursor.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Expected Product |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 6-Morpholinyl-4-chloroquinoline-2-carbonitrile |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 6-Phenyl-4-chloroquinoline-2-carbonitrile |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 6-(Phenylethynyl)-4-chloroquinoline-2-carbonitrile |

| Buchwald-Hartwig Amination | Aniline (B41778) | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 6-(Phenylamino)-4-chloroquinoline-2-carbonitrile |

Other Metal-Mediated Coupling Strategies

While palladium is the most common catalyst for these transformations, other transition metals, particularly nickel and copper, offer alternative and sometimes complementary reactivity.

Nickel-Catalyzed Couplings: Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. ucla.eduyoutube.com Nickel catalysts can facilitate couplings involving a wide range of electrophiles and are known to activate typically less reactive C-Cl bonds. diaogroup.orgdiaogroup.org In the context of this compound, after a selective palladium-catalyzed reaction at the C-Br bond, a nickel catalyst could be employed to functionalize the remaining C-Cl bond, potentially under different reaction conditions. Nickel is also particularly adept at facilitating reactions that proceed through radical mechanisms. nih.gov

Copper-Catalyzed Couplings: Copper-catalyzed reactions, such as the Ullmann condensation, represent one of the oldest methods for forming C-N and C-O bonds with aryl halides. youtube.com Although often requiring higher temperatures than palladium-catalyzed systems, modern copper catalysis with appropriate ligands can effectively couple amines, alcohols, and other nucleophiles with aryl halides. nih.govnih.gov This approach could be used to introduce functionalities at either the C6 or C4 position of the quinoline core, providing another tool for the synthesis of complex derivatives.

Electrophilic and Radical Reactions of the Quinoline System

The reactivity of the quinoline ring system towards electrophilic and radical species is heavily influenced by the electron-withdrawing nature of the nitrogen atom and the attached functional groups.

Nucleophilic Aromatic Substitution (SNAr): The quinoline ring is electron-deficient, a characteristic that is significantly enhanced by the C2-carbonitrile group. This makes the heterocyclic portion of the molecule susceptible to nucleophilic attack. researchgate.netyoutube.com The chlorine atom at the C4 position is particularly activated for Nucleophilic Aromatic Substitution (SNAr) because the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the ring nitrogen. iust.ac.iryoutube.comlibretexts.org Therefore, treatment of this compound with strong nucleophiles (e.g., alkoxides, thiolates, or amines) is expected to result in the displacement of the C4-chloride. nih.govpearson.com This SNAr pathway is often competitive with or complementary to metal-catalyzed couplings.

Electrophilic Aromatic Substitution (SEAr): In contrast to nucleophilic substitution, electrophilic aromatic substitution on the quinoline nucleus is disfavored due to the deactivating effect of the nitrogen atom. researchgate.net When such reactions do occur, they proceed on the more electron-rich benzene ring rather than the pyridine ring. imperial.ac.ukquimicaorganica.org Substitution typically occurs at the C5 and C8 positions, which is rationalized by the superior stability of the resulting Wheland intermediates. reddit.com However, for this compound, the presence of three strongly deactivating groups (Br, Cl, CN) would make electrophilic substitution extremely difficult, requiring harsh reaction conditions.

Radical Reactions: Radical reactions provide an alternative pathway for functionalizing the quinoline core. The Minisci reaction, for instance, involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient N-heterocycle. iust.ac.ir This reaction typically functionalizes quinolines at the C2 or C4 positions. nih.gov For the title compound, the C4 position is already substituted, but this class of reaction highlights the potential for radical-mediated transformations on the quinoline system, possibly at other available sites under specific conditions. mdpi.com

Photochemical and Electrochemical Reaction Studies

The study of photochemical and electrochemical transformations of this compound is a more specialized area, with reactivity predicted based on the behavior of related compounds.

Photochemical Reactions: Aromatic halides and quinolines are known to be photochemically active. Irradiation with UV light can induce cleavage of the carbon-halogen bond, leading to the formation of aryl radicals. These highly reactive species could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or intermolecular coupling. Furthermore, the quinoline ring itself can undergo photochemical reactions, such as [2+2] or [4+4] cycloadditions with alkenes, leading to complex, dearomatized polycyclic structures. nih.gov The specific photochemical behavior of this compound would depend on the irradiation wavelength and the reaction medium, but these known reaction classes suggest a rich potential for photochemical transformations. nih.gov

Electrochemical Reactions: The electrochemical properties of this compound are expected to be dominated by reductive processes due to its electron-deficient nature. Cyclic voltammetry would likely reveal reduction potentials corresponding to the cleavage of the C-Br and C-Cl bonds, with the C-Br bond typically being reduced at a less negative potential. The nitrile group and the aromatic system are also reducible at more negative potentials. Such electrochemical methods could provide a pathway for selective dehalogenation or for generating reactive anionic or radical intermediates for further synthetic elaboration.

Advanced Spectroscopic and Structural Characterization of 6 Bromo 4 Chloroquinoline 2 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an essential tool for the definitive structural elucidation of organic molecules. While specific experimental spectra for 6-Bromo-4-chloroquinoline-2-carbonitrile are not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be inferred from the analysis of structurally related quinoline (B57606) derivatives and established chemical shift principles.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display signals corresponding to the four aromatic protons on the quinoline ring system. The protons at positions 3, 5, 7, and 8 will each produce a distinct signal. The proton at C3 is anticipated to appear as a singlet in the downfield region of the spectrum. The protons on the benzene (B151609) moiety (H5, H7, H8) will exhibit splitting patterns dictated by their coupling relationships. H8 is expected to be a doublet, coupled to H7. H7 will likely appear as a doublet of doublets, showing coupling to both H8 and H5. H5, being adjacent to the bromine atom, is expected to be a doublet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show ten distinct signals, one for each carbon atom in the molecule, as there are no elements of symmetry. The carbon of the nitrile group (C2-CN) is expected to have a characteristic chemical shift in the range of 115-120 ppm. The carbons directly attached to the electronegative halogen atoms (C4-Cl and C6-Br) will be deshielded and their resonances shifted downfield. The quaternary carbons and the carbons of the aromatic system will appear in the typical region for such structures, generally between 120 and 150 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~140-145 |

| C3 | ~7.8-8.0 (s) | ~125-130 |

| C4 | - | ~148-152 |

| C4a | - | ~145-150 |

| C5 | ~8.2-8.4 (d) | ~128-132 |

| C6 | - | ~120-125 |

| C7 | ~7.8-7.9 (dd) | ~135-140 |

| C8 | ~8.0-8.2 (d) | ~130-135 |

| C8a | - | ~147-152 |

| CN | - | ~115-120 |

Note: The data in this table is predictive and based on analyses of similar compounds and general NMR principles.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is employed to confirm the molecular weight and investigate the fragmentation pathways of a compound. For this compound (C₁₀H₄BrClN₂), the exact monoisotopic mass is 265.92465 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high accuracy.

The fragmentation pattern in electron ionization (EI) mass spectrometry can be predicted based on the structure. The molecular ion peak [M]⁺• would be prominent. Due to the presence of bromine and chlorine, characteristic isotopic patterns would be observed. For bromine, there will be two peaks of nearly equal intensity at M and M+2 (due to ⁷⁹Br and ⁸¹Br isotopes). For chlorine, there will be peaks at M and M+2 in an approximate 3:1 ratio (due to ³⁵Cl and ³⁷Cl isotopes). The combination of these two halogens will result in a more complex isotopic cluster for the molecular ion and any fragments containing both halogens.

Predicted fragmentation pathways would likely involve the sequential loss of the halogen atoms and the nitrile group. Common fragmentation steps could include:

Loss of a bromine radical (•Br)

Loss of a chlorine radical (•Cl)

Loss of the cyano radical (•CN)

Cleavage of the quinoline ring system under higher energy conditions.

Table 2: Predicted m/z Values for Adducts of this compound. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 266.93193 |

| [M+Na]⁺ | 288.91387 |

| [M-H]⁻ | 264.91737 |

| [M+NH₄]⁺ | 283.95847 |

| [M+K]⁺ | 304.88781 |

Note: This data is based on theoretical predictions. uni.lu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. The most prominent and diagnostically useful band would be from the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, strong band in the 2220-2260 cm⁻¹ region. scialert.net The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system would result in a series of bands in the 1400-1650 cm⁻¹ region. mdpi.com The C-Cl and C-Br stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹ and 700 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile stretch is also Raman active. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum, providing clear signals for the quinoline core.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group / Vibration | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Nitrile (C≡N) Stretch | 2220 - 2260 | Strong, Sharp (IR) |

| Aromatic C=C/C=N Stretch | 1400 - 1650 | Multiple, Medium to Strong |

| C-H In-plane Bending | 1000 - 1300 | Medium |

| C-H Out-of-plane Bending | 750 - 900 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

| C-Br Stretch | 500 - 700 | Medium to Strong |

Note: This data is based on established group frequency correlations and data from related quinoline compounds. scialert.netmdpi.comnih.govnih.gov

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported, insights into its likely solid-state architecture can be drawn from studies on other halogenated quinoline derivatives. nih.govresearchgate.net

Crystal Packing Motifs and Intermolecular Interactions

The molecular structure contains several features that would dictate its crystal packing. The presence of bromine and chlorine atoms makes the molecule a candidate for forming halogen bonds. nih.govrsc.orgmdpi.com Halogen bonding is a noncovalent interaction where an electrophilic region on the halogen atom interacts with a nucleophilic site, such as the nitrogen atom of the quinoline or nitrile group on an adjacent molecule.

Conformational Analysis in the Crystalline State

The this compound molecule is largely rigid due to its fused aromatic ring system. The quinoline core is expected to be essentially planar. Minor deviations from planarity could occur due to crystal packing forces or steric strain from the substituents, but significant conformational flexibility is not anticipated. The primary conformational feature would be the orientation of the carbonitrile group relative to the ring, which is fixed by its position on the rigid aromatic framework.

Advanced Chromatographic and Separation Methodologies

The purification of this compound, like many similar synthetic intermediates, would typically rely on advanced chromatographic techniques. Synthetic procedures for related halo-quinolines frequently employ column chromatography on silica (B1680970) gel. nih.govmdpi.comacgpubs.org A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, would likely be effective for separating the target compound from reaction byproducts and starting materials.

For analytical purposes, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, would be a suitable method for assessing purity and for small-scale purification. A C18 column with a mobile phase consisting of acetonitrile (B52724) and water or methanol (B129727) and water would be a standard starting point for method development. Gas Chromatography (GC) could also be used for purity analysis, provided the compound is sufficiently volatile and thermally stable.

Theoretical and Computational Investigations of 6 Bromo 4 Chloroquinoline 2 Carbonitrile

Density Functional Theory (DFT) Studies of Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and geometry. nih.gov DFT methods are frequently employed to investigate quinoline (B57606) derivatives, providing a foundational understanding of their stability and electronic properties. nih.gov

Geometry Optimization and Conformational Landscapes

A crucial first step in any computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For 6-bromo-4-chloroquinoline-2-carbonitrile, which is a relatively rigid molecule, the conformational landscape is expected to be simple. The quinoline core is planar, and the primary degrees of freedom would involve the rotation of the carbonitrile group, although its conjugation with the ring likely favors a coplanar orientation.

DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be used to find this lowest energy structure. ijcce.ac.irresearchgate.net The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative) This table is illustrative and based on expected values for similar structures, as specific computational data for the target molecule is not readily available.

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-C≡N Bond Length | ~1.45 Å |

| C≡N Bond Length | ~1.16 Å |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a critical role in a molecule's chemical reactivity and electronic properties. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. ijastems.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be distributed over the electron-rich quinoline ring system, while the LUMO would likely be centered on the electron-deficient regions, potentially involving the carbonitrile group and the chlorinated carbon of the pyridine (B92270) ring. The presence of electronegative bromine and chlorine atoms would influence the energies of these orbitals.

Table 2: Predicted Frontier Molecular Orbital Properties (Illustrative) This table is illustrative and based on general principles, as specific computational data for the target molecule is not readily available.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.0 to -3.0 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and charge transfer interactions. ijcce.ac.ir It provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. NBO analysis can quantify the stabilization energy associated with hyperconjugative interactions, which occur when electron density is delocalized from a filled (donor) orbital to an adjacent empty (acceptor) orbital. nih.gov

Computational Analysis of Reactivity and Selectivity Descriptors

Beyond FMO analysis, DFT calculations can be used to determine a range of chemical reactivity descriptors that predict how a molecule will interact with other chemical species.

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the quinoline ring and the nitrogen of the carbonitrile group due to their lone pairs of electrons. Positive potential would be expected around the hydrogen atoms and potentially near the carbon atom attached to the chlorine, indicating sites for nucleophilic interaction.

Reactivity Indices (e.g., Fukui Functions)

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). nih.gov

Local reactivity can be described by Fukui functions, which indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. nih.gov By analyzing the changes in electron density upon the addition or removal of an electron, Fukui functions can pinpoint specific atoms that are most likely to participate in a chemical reaction. For this compound, these calculations would help predict the regioselectivity of various chemical transformations.

Table 3: Common Compound Names

| Compound Name |

|---|

| This compound |

| Quinoline |

Applications of 6 Bromo 4 Chloroquinoline 2 Carbonitrile in Materials Science and Organic Synthesis

Contributions to Advanced Materials Research

A thorough search of materials science literature did not yield any studies referencing 6-Bromo-4-chloroquinoline-2-carbonitrile. Therefore, there is no information on its contributions to this field.

Organic Electronics and Semiconducting Materials Development

Components in Supramolecular Chemistry and Crystal Engineering

There is no evidence in the current body of scientific literature to suggest that this compound has been studied or utilized as a component in supramolecular chemistry or crystal engineering.

Development of Specialty Organic Dyes and Pigments

No information is available regarding the application of this compound in the development of specialty organic dyes or pigments.

While this compound is a known chemical compound that is commercially available, there is a clear absence of published research into its practical applications. The potential utility of this molecule as a synthetic intermediate or a component in materials science remains unexplored in the accessible scientific literature. Consequently, the specific roles and contributions requested in the article outline cannot be substantiated with detailed research findings at this time. Further research would be required to elucidate the chemical reactivity and potential applications of this specific quinoline (B57606) derivative.

Integration into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) as Linkers

The compound this compound possesses a unique combination of functional groups and a rigid aromatic structure that makes it a promising, albeit currently underexplored, candidate for use as a linker or a precursor to linkers in the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). The inherent properties of the quinoline core, combined with the reactive potential of its substituents, offer a versatile platform for the design of novel porous materials.

The quinoline moiety itself is a desirable component in the backbone of COFs and MOFs due to its high thermal and chemical stability. Frameworks constructed from quinoline-based linkers have demonstrated enhanced robustness, often capable of withstanding harsh acidic, basic, and redox conditions. This stability is crucial for applications in catalysis, separations, and sensing, where the material must maintain its structural integrity over extended periods and under challenging environments.

The true potential of this compound as a linker lies in the strategic exploitation of its functional groups: the bromo, chloro, and cyano moieties. The di-halogenated nature of the molecule at the 4- and 6-positions presents multiple opportunities for post-synthetic modification or for direct use in polymerization reactions. These halogen atoms can serve as reactive handles for various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. Through these well-established synthetic methodologies, the core quinoline unit can be connected to other aromatic or organic building blocks to create extended, porous networks. The differential reactivity of the chloro and bromo groups could potentially allow for sequential and selective functionalization, enabling the construction of highly complex and precisely defined linker structures.

The cyano (nitrile) group at the 2-position further enhances the functionality of this potential linker. The nitrile group is a versatile functional group in organic synthesis. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings like tetrazoles. Each of these transformations would yield a different type of connecting point for the construction of a COF or MOF. For instance, conversion to a carboxylic acid would make it a suitable linker for typical MOF synthesis involving metal-carboxylate coordination.

The integration of a linker derived from this compound into a COF or MOF could impart several advantageous properties to the resulting material. The nitrogen atom within the quinoline ring can act as a Lewis basic site, potentially enhancing catalytic activity or providing specific binding sites for guest molecules. Furthermore, the presence of halogen atoms in the final framework can modulate the electronic properties of the material, which is of interest for applications in photocatalysis and optoelectronics.

Below is a table summarizing the potential roles of the functional groups of this compound in the synthesis of COFs and MOFs.

| Functional Group | Position | Potential Role in COF/MOF Synthesis | Resulting Framework Feature |

| Bromo | 6 | Reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira) to form C-C or C-N bonds, extending the linker structure. | Incorporation of diverse organic building blocks into the framework. |

| Chloro | 4 | A secondary reactive site for cross-coupling reactions, potentially allowing for sequential functionalization due to different reactivity compared to bromine. | Creation of complex, multi-functional linkers and porous architectures. |

| Cyano (Nitrile) | 2 | Can be converted to other functional groups like carboxylic acids (for MOF synthesis) or amines (for COF synthesis), or used directly in certain polymerization reactions. | Versatility in linker design and the introduction of specific binding or catalytic sites. |

| Quinoline Core | - | Provides a rigid and stable aromatic backbone for the framework. The ring nitrogen can act as a Lewis base. | High thermal and chemical stability of the final COF/MOF. Potential for catalytic activity and selective guest binding. |

While direct experimental realization of COFs or MOFs using this compound as a primary linker has not been extensively reported in the literature, its molecular architecture aligns well with the principles of reticular chemistry. The strategic combination of a stable heterocyclic core with multiple, versatile reactive sites makes it a compelling building block for the future development of advanced porous materials.

Future Directions and Research Opportunities

Advancements in Sustainable and Scalable Synthetic Pathways

The development of environmentally benign and economically viable synthetic routes to quinoline (B57606) derivatives is a paramount goal in modern chemistry. researchgate.netnih.gov Traditional methods for quinoline synthesis often involve harsh reaction conditions, hazardous reagents, and lengthy procedures, which can be detrimental to the environment and costly for large-scale production. acs.orgnih.gov

Future research should prioritize the development of green synthetic methodologies for 6-Bromo-4-chloroquinoline-2-carbonitrile. zenodo.org This includes the exploration of one-pot synthesis strategies that minimize waste and energy consumption. researchgate.net The use of greener solvents like ethanol (B145695) and water, along with eco-friendly catalysts such as p-toluenesulfonic acid (p-TSA) and para-sulfonic acid calix asianpubs.orgarene, has shown promise in the synthesis of other quinoline analogs and could be adapted for this specific compound. researchgate.net Furthermore, catalyst-free techniques and the application of microwave and ultrasound irradiation represent innovative approaches to accelerate reactions and improve yields under milder conditions. nih.govasianpubs.org

Table 1: Comparison of Conventional and Green Synthetic Approaches for Quinoline Derivatives

| Feature | Conventional Synthesis | Green Synthesis |

|---|---|---|

| Catalysts | Often stoichiometric and hazardous | Recyclable, non-toxic catalysts (e.g., p-TSA, clays) |

| Solvents | Often toxic and volatile organic solvents | Water, ethanol, or solvent-free conditions |

| Energy Input | High temperatures, long reaction times | Microwave, ultrasound, lower temperatures |

| Waste Generation | Significant byproduct formation | Minimal waste, atom-economical reactions |

Exploration of Unconventional Reactivity and Functionalization Strategies

The functionalization of the quinoline ring is a powerful tool for modulating its physicochemical and biological properties. rsc.orgrsc.org While classical methods exist, future research should focus on unconventional strategies to introduce novel functionalities onto the this compound core.

A particularly promising area is the direct C-H bond functionalization, which offers an atom-economical and efficient way to create new carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov Palladium-catalyzed C-H activation has been successfully employed for the etherification of 8-methylquinolines and could be explored for the functionalization of the available positions on the this compound ring. rsc.org Metal-free C-H functionalization strategies, including light-induced reactions, also present an environmentally friendly alternative. acs.org

Furthermore, dearomatization strategies offer a pathway to access saturated and partially saturated heterocyclic scaffolds, which are of significant interest in medicinal chemistry. nih.gov The regioselective reduction of the quinoline ring system of this compound could lead to novel molecular architectures with unique three-dimensional shapes and biological activities. nih.gov

In-depth Structure-Property Relationship Studies via Integrated Experimental and Computational Approaches

A deep understanding of the relationship between the molecular structure of this compound and its resulting properties is crucial for its rational design in various applications. Future research should employ an integrated approach that combines experimental characterization with computational modeling.

Experimental techniques such as X-ray crystallography can provide precise information about the solid-state structure and intermolecular interactions. acs.org Spectroscopic methods, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, can probe the vibrational properties of the molecule. mdpi.com

Computational methods, particularly Density Functional Theory (DFT), can offer valuable insights into the electronic structure, molecular orbitals, and reactivity of this compound. mdpi.commdpi.com For instance, calculating Mulliken charges can help predict the regioselectivity of nucleophilic substitution reactions. mdpi.com Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR models can be developed to correlate structural features with biological activity, aiding in the design of more potent and selective derivatives. mdpi.com This combined experimental and computational approach will facilitate a comprehensive understanding of how modifications to the this compound scaffold influence its properties and function. acs.orgmdpi.com

Emerging Roles in Novel Materials Platforms

The unique electronic properties of the quinoline ring make it an attractive building block for the development of novel functional materials. chemimpex.com The presence of bromo, chloro, and cyano substituents on this compound suggests its potential for applications in materials science.

Future research could explore the incorporation of this compound into organic electronic devices, such as organic light-emitting diodes (OLEDs). mdpi.com The electron-withdrawing nature of the substituents may lead to interesting photophysical properties, including fluorescence or phosphorescence. researchgate.net The ability to tune the emission color by modifying the substituents on the quinoline ring has been demonstrated for other styrylquinoline derivatives and could be applicable here. mdpi.com

Furthermore, the halogen atoms on the this compound scaffold could be utilized for the synthesis of specialty dyes and pigments with enhanced color properties and durability. chemimpex.com The potential for this compound to serve as a ligand in the formation of metal-organic frameworks (MOFs) or as a component in chemosensors also warrants investigation. The rich chemistry and unique electronic profile of this compound position it as a versatile platform for the creation of next-generation materials with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.